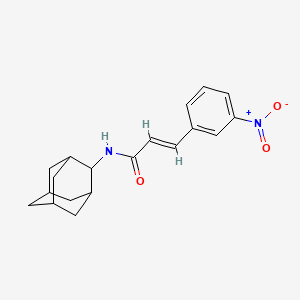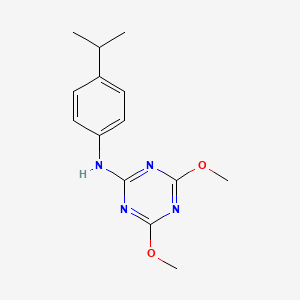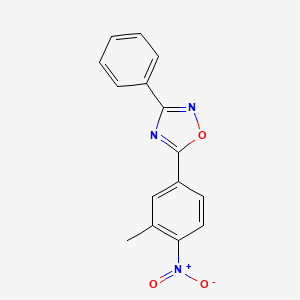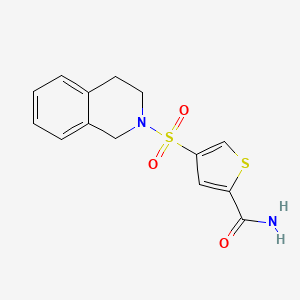
N-2-adamantyl-3-(3-nitrophenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Adamantyl-group containing acrylamides, such as N-adamantyl acrylamide, have been synthesized and studied for various applications, including their use in capillary electrochromatography and as monolithic stationary phases. These studies explore their synthesis procedures, molecular structures, chemical reactions, and properties.
Synthesis Analysis
The synthesis of N-adamantyl acrylamide involves solubilization of the hydrophobic monomer by complexation with a cyclodextrin. This process facilitates the formation of highly crosslinked, macroporous amphiphilic monolithic stationary phases suitable for capillary electrochromatography (Al-Massaedh & Pyell, 2013).
Molecular Structure Analysis
Characterization of these compounds includes the determination of stoichiometry, complex formation constant, and spatial arrangement of the formed complex. Techniques such as Fourier Transform Infrared and Nuclear Magnetic Resonance spectroscopy, alongside theoretical methods like Density Functional Theory, are employed (Tanış et al., 2019).
Chemical Reactions and Properties
The amphiphilic nature of synthesized monolithic stationary phases allows for their employment in reversed- and normal-phase modes, demonstrating mixed-mode retention mechanisms. The hydrophobicity and methylene selectivity of the stationary phase can be adjusted by varying the mass fraction of N-adamantyl acrylamide in the synthesis mixture (Al-Massaedh & Pyell, 2013).
Physical Properties Analysis
Investigations into the morphology of different monolithic stationary phases synthesized under varying conditions revealed controlled morphology parameters, including pore size distribution and fractional volume of mesopores and macropores. These parameters are critical for the efficiency and functionality of the synthesized compounds in chromatographic applications (Al-Massaedh & Pyell, 2014).
科学的研究の応用
Corrosion Inhibition
Acrylamide derivatives, such as 2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide, have been studied for their effectiveness as corrosion inhibitors for copper in nitric acid solutions. These compounds demonstrated significant corrosion inhibition, which could be beneficial in protecting metal surfaces in industrial applications. The effectiveness of these inhibitors was attributed to their ability to form a protective layer on the metal surface, reducing corrosion rates significantly (Abu-Rayyan et al., 2022).
Polymer Chemistry
Acrylamide polymers with hydrophobic adamantyl groups have been synthesized and studied for their interaction with β-cyclodextrin polymers. These studies explore the potential for creating advanced materials with unique properties such as phase separation and the ability to trap organic molecules, which could be utilized in environmental or chemical separation processes (Gosselet et al., 2002).
Drug Delivery Systems
Polymers based on N-isopropyl acrylamide, including those modified with adamantyl groups, have been researched for their potential in drug delivery applications. These polymers can form micelles and other structures that could encapsulate drugs, offering controlled release and targeted delivery capabilities. This area of research is crucial for developing more effective and efficient drug delivery methods, especially for cancer treatments (Yhaya et al., 2012).
Environmental Remediation
Acrylamide-based hydrogels have been developed to absorb heavy metal ions from aqueous solutions, showcasing an innovative approach to water purification. These hydrogels can capture and remove toxic metals, such as Cu2+, Co2+, Ni2+, and Zn2+, from contaminated water, highlighting the potential of acrylamide derivatives in environmental remediation efforts (Javed et al., 2018).
特性
IUPAC Name |
(E)-N-(2-adamantyl)-3-(3-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c22-18(5-4-12-2-1-3-17(11-12)21(23)24)20-19-15-7-13-6-14(9-15)10-16(19)8-13/h1-5,11,13-16,19H,6-10H2,(H,20,22)/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTSACYBTEGTBER-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3NC(=O)C=CC4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CC3CC1CC(C2)C3NC(=O)/C=C/C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(Adamantan-2-YL)-3-(3-nitrophenyl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-cyclopentyl-2-{5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}acetamide](/img/structure/B5562047.png)
![2-[(diallylamino)methyl]-6-hydroxy-3(2H)-pyridazinone](/img/structure/B5562051.png)
![N-[(3S*,4R*)-1-(3-phenyl-1,2,4-oxadiazol-5-yl)-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5562073.png)
![4-({[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}amino)-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5562078.png)
![2-[2-(1-naphthylmethylene)hydrazino]-2-oxo-N-(2-pyridinylmethyl)acetamide](/img/structure/B5562086.png)
![N',N'''-[2-(phenylsulfonyl)-1,4-phenylene]bis(N,N-dimethylsulfamide)](/img/structure/B5562093.png)

![methyl 4-[(4H-1,2,4-triazol-4-ylimino)methyl]benzoate](/img/structure/B5562113.png)
![9-[(2E)-3-phenylprop-2-en-1-yl]-2-(2-pyridin-4-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5562114.png)
![2-butyl-8-[(3-cyclopropyl-5-isoxazolyl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5562123.png)

![3-benzyl-4-[(8-fluoro-2-quinolinyl)carbonyl]-2-piperazinone](/img/structure/B5562137.png)
![4-(4-chlorophenyl)-2-({[(4-chlorophenyl)amino]carbonyl}amino)-3-thiophenecarboxamide](/img/structure/B5562144.png)